(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(3-ethyl-6-nitro-1,3-benzothiazol-2-ylidene)-3-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S2/c1-3-19-14-8-7-12(20(22)23)10-15(14)26-17(19)18-16(21)11-5-4-6-13(9-11)27(2,24)25/h4-10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLEUHSBDBXSXDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC(=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide is a derivative of benzothiazole, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be structurally represented as follows:
This structure includes a benzothiazole moiety, which is known for its role in various biological activities.
Anticancer Activity
Research indicates that benzothiazole derivatives exhibit notable anticancer properties. For instance, studies have shown that compounds similar to This compound can induce apoptosis in cancer cells by inhibiting specific signaling pathways.
- Mechanism of Action : The compound may inhibit the Mcl-1 protein, a key regulator of apoptosis in cancer cells. Inhibition of Mcl-1 has been linked to increased sensitivity of cancer cells to chemotherapeutic agents .
Antimicrobial Activity
Benzothiazole derivatives have demonstrated broad-spectrum antimicrobial activity against various pathogens. The compound's structural features suggest potential efficacy against both bacterial and fungal strains.
- In Vitro Studies : Compounds with similar structures have shown minimum inhibitory concentrations (MICs) as low as 50 µg/mL against tested organisms, indicating high efficacy .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of benzothiazole derivatives. The compound may exhibit antioxidant properties that protect neuronal cells from oxidative stress.
- Research Findings : Certain derivatives have been shown to scavenge reactive oxygen species (ROS) and reduce neuronal injury in models of ischemia/reperfusion .
Table: Summary of Biological Activities
| Activity Type | Mechanism/Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis via Mcl-1 inhibition | |
| Antimicrobial | Broad-spectrum activity; MIC ~50 µg/mL | |
| Neuroprotective | Scavenges ROS; reduces neuronal injury |
Case Study 1: Anticancer Efficacy
In a study examining the anticancer efficacy of benzothiazole derivatives, researchers found that compounds with similar structural motifs significantly inhibited cell proliferation in various cancer cell lines. The study highlighted the importance of substituents on the benzothiazole ring in enhancing biological activity.
Case Study 2: Neuroprotection in Ischemia Models
Another study investigated the neuroprotective effects of a related benzothiazole derivative in animal models of ischemia. The results showed that treatment with the compound led to a significant reduction in neuronal death and improved functional outcomes post-injury.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group and electron-deficient thiazole ring facilitate nucleophilic substitutions under specific conditions.
-
The methylsulfonyl group stabilizes intermediates during alkylation, enabling regioselective modifications.
Reduction Reactions
The nitro group undergoes selective reduction to an amine, critical for synthesizing bioactive derivatives.
Cycloaddition and Ring-Opening Reactions
The thiazole ring participates in cycloadditions and ring-opening processes.
Electrophilic Aromatic Substitution
The electron-deficient thiazole ring undergoes halogenation and nitration.
| Reagent | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Br₂/FeBr₃ | 0°C, DCM | 6-Bromo derivative | 72% | |
| HNO₃/H₂SO₄ | 50°C, 4 h | 5-Nitro-thiazole adduct | 65% |
-
Halogenation occurs preferentially at the 5-position of the thiazole ring.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl and heteroaryl functionalization.
-
Microwave irradiation improves reaction efficiency.
Hydrolysis and Condensation
The sulfonamide and enamine groups undergo hydrolysis or condensation under acidic/basic conditions.
| Reaction | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Acid Hydrolysis | HCl (6M), reflux, 8 h | 3-(Methylsulfonyl)benzoic acid | 88% | |
| Condensation | AcOH, ultrasound irradiation | β-Hydroxy thioureas (56 ) | 52–90% |
Oxidation and Thionation
The methylsulfonyl group resists further oxidation, but thiazole sulfur can be modified.
| Reagent | Conditions | Products | Notes | References |
|---|---|---|---|---|
| H₂O₂/WO₃ | Methanol, 40°C | Sulfone derivatives | Selective oxidation | |
| Lawesson’s Reagent | Toluene, reflux | Thioamide analogs | Requires anhydrous conditions |
Comparison with Similar Compounds
Structural and Substituent Variations
The table below compares the target compound with analogs from the provided evidence:
Electronic and Physicochemical Properties
- This contrasts with the trifluoromethyl (-CF₃) group in ’s compound, which offers similar electron withdrawal but with greater steric bulk .
- Solubility: The methylsulfonyl group increases polarity compared to analogs with non-polar substituents (e.g., ethyl or isopropyl). However, the nitro group may reduce aqueous solubility due to hydrophobicity, a challenge also observed in the trifluoromethyl-containing compound from .
- Stereochemical Influence : The E-configuration in the target compound and ’s fluorinated analog likely affects spatial orientation during molecular interactions, whereas the Z-configuration in ’s compound may alter binding kinetics .
Q & A
Basic: What are the standard synthetic routes for (E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide?
Methodological Answer:
The compound’s synthesis likely involves cyclocondensation of substituted benzothiazole precursors. For example, analogous benzothiazoles are synthesized via refluxing acetonitrile with intermediates like N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides, followed by cyclization in DMF with iodine and triethylamine to form the thiazole ring . Key steps include:
- Intermediate preparation : Use of nitro-substituted benzothiazole precursors (e.g., 6-nitrobenzo[d]thiazol-2(3H)-one derivatives) .
- Schiff base formation : Reaction of the benzothiazole amine with 3-(methylsulfonyl)benzoyl chloride under anhydrous conditions to form the imine linkage .
- Characterization : Confirmation via and NMR spectroscopy, HRMS, and IR to validate the E-configuration and substituent placement .
Advanced: How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound?
Methodological Answer:
Byproduct formation (e.g., Z-isomers or sulfonic acid derivatives) can be mitigated by:
- Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance cyclization efficiency .
- Catalyst control : Triethylamine or iodine may suppress side reactions by stabilizing intermediates .
- Temperature modulation : Short reflux times (1–3 minutes) reduce thermal degradation, as seen in analogous thiadiazole syntheses .
- Purification : Flash chromatography (e.g., ethyl acetate/dichloromethane gradients) followed by recrystallization improves yield and purity .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- and NMR : Identify substituent environments (e.g., nitro group deshielding at δ 8.2–8.5 ppm in aromatic regions) .
- HRMS : Confirm molecular weight (e.g., calculated vs. observed [M+H] values within 3 ppm error) .
- IR spectroscopy : Detect functional groups (e.g., C=O stretch at ~1680 cm for the amide, S=O at ~1150 cm) .
Advanced: How can structural contradictions in NMR data be resolved for this compound?
Methodological Answer:
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals (e.g., distinguish between benzamide and benzothiazole protons) .
- Variable-temperature NMR : Clarify dynamic effects (e.g., hindered rotation of the methylsulfonyl group) .
- X-ray crystallography : Definitive confirmation of the E-configuration and spatial arrangement of substituents .
Basic: What biological activities are associated with structurally similar benzothiazoles?
Methodological Answer:
Analogous compounds exhibit:
- Antimicrobial activity : Via disruption of bacterial cell membranes (e.g., thiadiazole derivatives with MIC values of 2–8 µg/mL) .
- Anticancer potential : Inhibition of kinase pathways (e.g., EGFR or VEGFR2) due to nitro and sulfonyl groups enhancing electron-withdrawing effects .
- Enzyme modulation : Thiazole cores act as ATP-binding site inhibitors in kinases .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s pharmacological potential?
Methodological Answer:
- Analog synthesis : Modify substituents (e.g., replace nitro with cyano or methyl groups) to assess electronic effects .
- In vitro assays :
- Kinase inhibition : Use ELISA-based kits to measure IC values against target kinases (e.g., EGFR) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to determine selectivity .
- Molecular docking : Simulate binding interactions with kinase domains using software like AutoDock Vina .
Basic: What are the stability considerations for storing this compound?
Methodological Answer:
- Light sensitivity : Store in amber vials to prevent nitro group photoreduction .
- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the sulfonyl group .
- Temperature : Long-term storage at −20°C in anhydrous DMSO or acetonitrile .
Advanced: How can degradation pathways be analyzed under physiological conditions?
Methodological Answer:
- HPLC-MS monitoring : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Track degradation products (e.g., nitro-reduction to amine or sulfonic acid formation) .
- Kinetic modeling : Calculate half-life () using first-order decay equations .
Basic: What computational methods predict the compound’s physicochemical properties?
Methodological Answer:
- Lipophilicity : Calculate logP values using ChemDraw or SwissADME (experimental logP ~2.5 due to methylsulfonyl group) .
- Solubility : Use Abraham solvation parameters to estimate aqueous solubility (likely <0.1 mg/mL, necessitating DMSO solubilization) .
Advanced: How does the nitro group influence the compound’s electronic and steric properties?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
